N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide
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Overview
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is an organic compound that belongs to the class of thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) . This reaction forms an intermediate that undergoes further cyclization to yield the desired thiophene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The thiophene ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}butanamide is unique due to its specific combination of a cyano group and a thiophene ring, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications, while the thiophene ring provides stability and electronic properties that are valuable in various applications.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-4-11(15)14-12-9(7-13)8-5-3-6-10(8)16-12/h2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATBASQWSHVDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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